molecular formula C11H7N B1358350 7-Ethynylquinoline CAS No. 103987-80-0

7-Ethynylquinoline

Cat. No.: B1358350
CAS No.: 103987-80-0
M. Wt: 153.18 g/mol
InChI Key: TYEQAXHHXXPDJP-UHFFFAOYSA-N
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Description

7-Ethynylquinoline is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₇N It is a derivative of quinoline, characterized by the presence of an ethynyl group at the seventh position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethynylquinoline typically involves the introduction of an ethynyl group into the quinoline ring. One common method is the Sonogashira coupling reaction, which involves the reaction of 7-bromoquinoline with acetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran or dimethylformamide, with triethylamine as a base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and greener solvents to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: 7-Ethynylquinoline undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form quinoline-7-carboxylic acid.

    Reduction: The compound can be reduced to form 7-ethylquinoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Quinoline-7-carboxylic acid.

    Reduction: 7-Ethylquinoline.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
7-Ethynylquinoline and its derivatives have been investigated for their anticancer properties. Research indicates that quinoline derivatives can act as potent inhibitors of specific kinases involved in cancer cell proliferation and survival. For instance, quinoline compounds have shown efficacy against various cancer cell lines, including breast and colon cancer cells . The structural modifications of the quinoline ring, such as the introduction of ethynyl groups, can enhance their biological activity and selectivity.

Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against a range of pathogens. Studies have shown that this compound derivatives possess inhibitory effects on both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics . The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

Neuroprotective Effects
Research has also highlighted the neuroprotective potential of this compound derivatives in models of neurodegenerative diseases such as Alzheimer’s disease. These compounds may exert protective effects by modulating neuroinflammatory pathways and reducing oxidative stress .

Agricultural Applications

Insecticidal Activity
Recent studies have explored the use of quinoline derivatives, including this compound, as insecticides against vectors of diseases like malaria and dengue. These compounds have shown larvicidal and pupicidal effects, indicating their potential use in pest control strategies . The efficacy of these compounds varies based on structural modifications and environmental conditions.

Materials Science

Organic Electronics
this compound has applications in materials science, particularly in organic electronics. Its unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs). The incorporation of ethynyl groups can enhance charge transport properties, which is crucial for the performance of electronic devices .

Summary of Biological Activities

Activity Type Description References
AnticancerInhibits cancer cell proliferation; effective against multiple cancer types
AntimicrobialEffective against various bacteria; potential for new antibiotic development
NeuroprotectiveModulates neuroinflammatory pathways; reduces oxidative stress
InsecticidalShows larvicidal effects against disease vectors

Case Studies

  • Anticancer Efficacy : A study demonstrated that a series of this compound derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Antimicrobial Screening : Another research effort evaluated several this compound analogs against a panel of bacterial strains, revealing broad-spectrum activity with minimum inhibitory concentrations lower than those observed for existing antibiotics .
  • Insecticide Development : A recent investigation into the larvicidal properties of this compound derivatives found effective concentrations that significantly reduced mosquito populations, highlighting its potential as an environmentally friendly insecticide .

Mechanism of Action

The mechanism of action of 7-Ethynylquinoline varies depending on its application:

    Biological Activity: In medicinal chemistry, it may act by intercalating into DNA, thereby inhibiting the replication of cancer cells. It can also interact with specific enzymes or receptors, disrupting cellular processes.

    Fluorescent Probes: As a fluorescent probe, it works by absorbing light at a specific wavelength and emitting light at a different wavelength, allowing for the visualization of biological structures.

Comparison with Similar Compounds

    Quinoline: The parent compound, lacking the ethynyl group.

    7-Bromoquinoline: A precursor in the synthesis of 7-Ethynylquinoline.

    7-Ethylquinoline: A reduced form of this compound.

Uniqueness: this compound is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its utility in applications such as fluorescent probes and organic electronics.

Biological Activity

7-Ethynylquinoline (7-EQ) is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of 7-EQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C10H7N\text{C}_{10}\text{H}_7\text{N}

This compound features an ethynyl group attached to the 7-position of the quinoline ring, which is crucial for its biological activity.

1. Antitumor Activity

Numerous studies have indicated that quinoline derivatives exhibit significant antitumor properties. For instance, research has shown that certain quinoline compounds can act as effective inhibitors of various kinases involved in cancer progression. A study highlighted that derivatives like 7-EQ could inhibit Pim-1 kinase, which plays a role in cell growth and survival, thus potentially reducing tumor growth .

Table 1: Antitumor Activity of Quinoline Derivatives

CompoundMechanism of ActionType of CancerReference
This compoundPim-1 kinase inhibitionBreast cancer
7-MethylquinolineDNA intercalationVarious
8-NitroquinolineApoptosis inductionLeukemia

2. Antimicrobial Properties

Quinoline derivatives, including 7-EQ, have demonstrated antimicrobial activity against various pathogens. A study reported that 7-EQ exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

3. Anti-inflammatory Effects

Quinoline derivatives are also noted for their anti-inflammatory properties. Research indicates that compounds similar to 7-EQ can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in various models . This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : Like other quinolines, 7-EQ may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It acts as an inhibitor for specific kinases and enzymes involved in cell signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that quinolines can modulate ROS levels in cells, influencing apoptosis and cell survival pathways.

Case Study: Antitumor Efficacy in Animal Models

A recent study evaluated the antitumor efficacy of 7-EQ in Sencar mice models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle solutions. The study concluded that 7-EQ's ability to inhibit tumor growth was linked to its interaction with cellular signaling pathways related to proliferation and apoptosis .

Research Findings on Pharmacokinetics

Pharmacokinetic studies have shown that 7-EQ is rapidly absorbed and metabolized in vivo. The compound exhibits a half-life conducive to therapeutic applications, with metabolites retaining some biological activity. These findings suggest that further development could enhance its efficacy as a treatment option .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the identity and purity of 7-Ethynylquinoline in synthetic chemistry research?

To confirm structural identity, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for functional group analysis and carbon-hydrogen framework verification. High-performance liquid chromatography (HPLC) or gas chromatography (GC) with mass spectrometry (MS) can assess purity and detect impurities. Elemental analysis (EA) provides empirical formula validation. For novel derivatives, X-ray crystallography may resolve stereochemical ambiguities. Always include detailed spectral data in supplementary materials to enable replication .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use respiratory protection (e.g., NIOSH-approved N95 masks) if airborne particulates are generated .
  • Storage: Store in tightly sealed containers in a cool, well-ventilated area away from heat sources or sunlight .
  • Spill Management: Avoid direct contact; use inert absorbents (e.g., sand) for containment. Dispose of waste via approved hazardous chemical protocols .

Q. How should researchers document experimental procedures for synthesizing this compound derivatives to ensure reproducibility?

Provide step-by-step protocols, including reaction conditions (temperature, solvent, catalyst), molar ratios, and purification methods (e.g., column chromatography gradients). Report yields and characterize all intermediates. For known compounds, cite prior literature; for novel compounds, include full spectroscopic data in the main text or supplementary information .

Advanced Research Questions

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. For multi-group comparisons (e.g., cytotoxicity assays), apply one-way ANOVA with post-hoc Tukey tests. Ensure replicates (n ≥ 3) and report confidence intervals. Software tools like GraphPad Prism or R are recommended for rigorous analysis .

Q. How should researchers address contradictions in reported reactivity or biological activity of this compound across different studies?

Systematically compare variables such as:

  • Purity: Impurities (e.g., residual catalysts) may alter reactivity; verify via HPLC-MS .
  • Experimental Conditions: Solvent polarity, temperature, and pH can influence reaction pathways .
  • Biological Models: Cell line specificity or in vivo metabolic differences may explain variability. Replicate studies under standardized conditions and include positive controls .

Q. What methodological approaches are recommended for assessing the ecological impact of this compound given limited existing data?

  • Toxicity Screening: Follow OECD guidelines for acute aquatic toxicity (e.g., Daphnia magna assays) and biodegradability tests .
  • In Silico Modeling: Use tools like EPI Suite to predict bioaccumulation (BCF) or persistence (half-life) .
  • Soil Mobility Studies: Conduct column experiments to measure adsorption coefficients (Kd) in different soil types .

Q. How can researchers optimize reaction conditions for this compound-based catalytic systems?

Employ design of experiments (DoE) methodologies, such as factorial designs, to evaluate interactions between variables (e.g., catalyst loading, solvent, temperature). Use response surface modeling (RSM) to identify optimal conditions. Validate with kinetic studies (e.g., time-course HPLC monitoring) .

Q. Ethical and Reporting Standards

Q. What ethical approvals are required for preclinical studies involving this compound in animal models?

Obtain approval from institutional animal care committees (IACUC) following ARRIVE guidelines. Document protocols for humane endpoints, sample sizes (justified by power analysis), and euthanasia methods. Include approval numbers and compliance statements in the manuscript .

Q. How should researchers report unexpected or adverse effects observed during this compound experiments?

Detail all observations in the results section, even if inconclusive. Discuss potential mechanisms (e.g., off-target interactions) and implications for future work. Transparent reporting ensures data integrity and aids meta-analyses .

Q. Data Management and Replication

Q. What practices ensure raw data from this compound studies are reusable and verifiable?

  • Data Repositories: Deposit spectra, chromatograms, and kinetic datasets in platforms like Figshare or Zenodo.
  • Metadata: Annotate files with experimental parameters (e.g., instrument settings, software versions).
  • Code Sharing: Provide scripts for statistical analysis or computational modeling .

Properties

IUPAC Name

7-ethynylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N/c1-2-9-5-6-10-4-3-7-12-11(10)8-9/h1,3-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEQAXHHXXPDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=CC=N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596601
Record name 7-Ethynylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103987-80-0
Record name 7-Ethynylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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